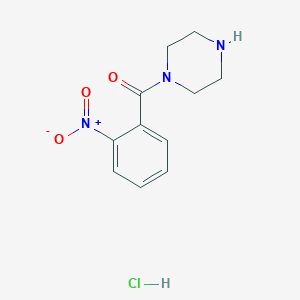

1-(2-Nitrobenzoyl)piperazine hydrochloride

Description

BenchChem offers high-quality 1-(2-Nitrobenzoyl)piperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Nitrobenzoyl)piperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2-nitrophenyl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3.ClH/c15-11(13-7-5-12-6-8-13)9-3-1-2-4-10(9)14(16)17;/h1-4,12H,5-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQOVCPLCNDLBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CC=C2[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility profile of 1-(2-Nitrobenzoyl)piperazine hydrochloride in aqueous vs organic solvents

The following technical guide details the solubility profile and physicochemical characterization of 1-(2-Nitrobenzoyl)piperazine hydrochloride , a critical intermediate in the synthesis of nitrogen-containing heterocycles and pharmaceutical agents.

Executive Summary

1-(2-Nitrobenzoyl)piperazine hydrochloride (CAS: 1573052-56-8) is a mono-acylated piperazine derivative commonly utilized as a building block in the synthesis of bioactive quinazolines, aryl-piperazines, and enzyme inhibitors. Its utility in drug development is governed by its distinct solubility behavior, which shifts dramatically between aqueous and organic phases depending on pH and solvent polarity.

This guide provides a comprehensive analysis of its solubility profile, grounded in the compound's structural chemistry. It delineates the mechanistic basis for solvent selection during synthesis, purification, and biological assay preparation.

Physicochemical Characterization

To understand the solubility profile, one must first analyze the molecular architecture of the compound.

-

Chemical Structure: The molecule consists of a piperazine ring where one nitrogen (

) is acylated by a 2-nitrobenzoyl group, and the distal nitrogen ( -

Ionization State:

-

Amide Nitrogen (

): The lone pair is delocalized into the carbonyl group, rendering it non-basic and planar. -

Amine Nitrogen (

): This is a secondary amine with a typical

-

-

Implications: The compound behaves as a cationic amphiphile . The ionic ammonium head group drives water solubility, while the nitrobenzoyl tail provides lipophilicity and

-stacking potential.

Structural Visualization

The following diagram illustrates the ionization centers and their impact on solubility.

Figure 1: Structural determinants of solubility. The protonated N4 nitrogen is the primary driver for aqueous solubility.

Solubility Profile: Aqueous vs. Organic[4]

The solubility of 1-(2-Nitrobenzoyl)piperazine hydrochloride is strictly dependent on the solvent's ability to solvate the chloride ion and the piperazinium cation.

Aqueous Solubility & pH Dependence

As a hydrochloride salt, the compound exhibits high solubility in water and acidic media. However, its solubility is pH-dependent due to the equilibrium between the ionized salt and the neutral free base.

| Medium | Solubility Grade | Mechanism |

| Water (pH 5-7) | Freely Soluble (>30 mg/mL) | Ionic dissociation of |

| 0.1 N HCl | Highly Soluble | Common ion effect is negligible compared to the suppression of deprotonation. |

| Phosphate Buffer (pH 7.4) | Soluble | The compound remains largely ionized ( |

| Alkaline Buffer (pH > 10) | Insoluble / Precipitates | Deprotonation of |

Critical Insight: When using this compound in biological assays (pH 7.4), ensure the stock concentration does not exceed the solubility limit of the free base species, as partial deprotonation can occur near the

Organic Solvent Profile

The organic solubility profile is bifurcated by solvent polarity and hydrogen-bonding capability.

| Solvent Class | Representative Solvents | Solubility | Application |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Ideal for preparing stock solutions for biological screening or chemical synthesis. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Used for recrystallization.[1] Solubility increases significantly with temperature. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Soluble due to ion-pairing mechanisms, though less than the free base form. |

| Ethers | Diethyl Ether, THF, MTBE | Low / Insoluble | Acts as an anti-solvent to precipitate the salt from reaction mixtures. |

| Hydrocarbons | Hexane, Toluene | Insoluble | Used to wash away non-polar impurities during purification. |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative data for their specific batch, the following self-validating protocols are recommended.

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask)

Best for formulation and pre-clinical profiling.

-

Preparation: Weigh 10 mg of 1-(2-Nitrobenzoyl)piperazine HCl into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Water, Methanol).

-

Equilibration: Cap tightly and agitate (shake or stir) at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF membrane to remove undissolved solid.

-

Quantification: Dilute the supernatant and analyze via HPLC-UV (Detection: 254 nm, targeting the nitrobenzoyl chromophore).

-

Calculation:

.

Protocol B: Kinetic Solubility (High-Throughput)

Best for early-stage discovery screening.

-

Stock: Prepare a 10 mM stock solution in DMSO.

-

Spike: Spike 10 µL of stock into 490 µL of aqueous buffer (final 2% DMSO).

-

Incubation: Shake for 2 hours at room temperature.

-

Readout: Measure turbidity via UV-Vis absorbance at 620 nm (where the compound does not absorb). An increase in OD indicates precipitation (solubility limit exceeded).

Workflow Visualization

Figure 2: Thermodynamic solubility determination workflow.

Synthesis & Purification Implications[2][4][5][6][7][8][9]

The solubility profile dictates the optimal purification strategy for this intermediate.

-

Synthesis Reaction: The reaction of 2-nitrobenzoyl chloride with piperazine is typically conducted in DCM or THF . The HCl salt precipitates directly or is induced by adding Diethyl Ether (Anti-solvent).

-

Purification (Recrystallization):

-

Solvent System: Ethanol or Isopropanol/Water mixtures.

-

Method: Dissolve the crude salt in hot Ethanol (high solubility). Cool slowly to 0°C. The salt crystallizes out while non-polar impurities remain in the mother liquor.

-

-

Free Base Conversion: To convert the HCl salt to the free base (e.g., for the next nucleophilic substitution step), dissolve in water and adjust pH to >10 with NaOH. Extract the precipitating oil/solid into DCM or Ethyl Acetate.

References

- Chemical Identity & Properties

- Comparative Solubility Data

-

Synthetic Methodology

-

General Piperazine Properties

Sources

Difference between 1-(2-Nitrobenzoyl)piperazine free base and hydrochloride salt

The following technical guide details the physicochemical and functional distinctions between 1-(2-Nitrobenzoyl)piperazine in its free base and hydrochloride salt forms.

This guide is structured for organic chemists and pharmaceutical researchers, focusing on the practical implications of these differences in synthetic workflows.

Free Base vs. Hydrochloride Salt in Pharmaceutical Synthesis[1]

Executive Summary

1-(2-Nitrobenzoyl)piperazine is a critical piperazine-derived intermediate used in the synthesis of quinazoline-based antihypertensive agents (analogs of Prazosin/Terazosin) and various serotonergic ligands.

The molecule exists in two distinct forms:[1][2][3][4]

-

Free Base (CAS 885101-42-8): The reactive, nucleophilic form required for

coupling reactions. It is lipophilic and typically exists as a low-melting solid or viscous oil. -

Hydrochloride Salt (CAS 1573052-56-8): The stable, crystalline storage form. It is hydrophilic, non-nucleophilic at the distal nitrogen, and resistant to oxidative degradation.

Key Operational Insight: While the HCl salt is preferred for logistics and storage due to its crystallinity and stability, it must be converted to the free base (in situ or isolated) to participate in nucleophilic substitution reactions.

Molecular Architecture & Physicochemical Divergence

The core structural difference lies in the protonation state of the N4 nitrogen (the distal amine).

-

N1 Position (Proximal): Acylated by the 2-nitrobenzoyl group.[5] This nitrogen is an amide ; its lone pair is delocalized into the carbonyl system, rendering it non-basic and non-nucleophilic.

-

N4 Position (Distal): A secondary amine. In the free base, this nitrogen holds a localized lone pair (nucleophilic). In the HCl salt, this lone pair bonds to a proton (

), forming a quaternary ammonium cation balanced by a chloride anion (

Comparative Properties Table

| Feature | Free Base | Hydrochloride Salt (HCl) |

| Molecular Formula | ||

| Molecular Weight | 235.24 g/mol | 271.70 g/mol |

| Physical State | Low-melting solid or viscous oil | Crystalline solid (White to off-white) |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Soluble (Ionic lattice dissociation) |

| Solubility (Organic) | Soluble (DCM, EtOAc, MeOH) | Insoluble in non-polar (EtOAc, Hexane) |

| Reactivity | Nucleophilic (Active at N4) | Electrophilic/Inert (Blocked at N4) |

| Storage Stability | Prone to oxidation/discoloration | High (Stable crystal lattice) |

| Primary Use | Synthetic reactant ( | Long-term storage / Shipping |

Synthetic Utility & Reactivity Profiles[9]

The choice between salt and base is dictated by the reaction mechanism. The free base is the mandatory species for the synthesis of Prazosin-type analogs, where the piperazine ring must attack a chloro-quinazoline core.

Mechanism of Action (Why the Salt Fails)

If the HCl salt is used directly in a nucleophilic substitution without an auxiliary base, the reaction will fail. The N4 nitrogen is protonated (

Correct Workflow:

-

Storage: Keep as HCl salt.

-

Activation: Deprotonate with mild base (

or -

Reaction: The liberated free base attacks the electrophile.

Visualization: Activation Pathway

The following diagram illustrates the transformation from the stable salt precursor to the active pharmaceutical ingredient (API) intermediate.

Caption: Activation pathway converting the inert 1-(2-nitrobenzoyl)piperazine HCl salt into the reactive free base for subsequent coupling.

Experimental Protocols

Protocol A: Free Base Liberation (Salt

Base)

Use this protocol when the HCl salt is on hand, but the next reaction step is sensitive to acid or requires a strictly non-polar solvent.

-

Dissolution: Suspend 10.0 g of 1-(2-nitrobenzoyl)piperazine HCl in 100 mL of distilled water. Stir until fully dissolved (mild heating to 35°C may be required).

-

Basification: Slowly add 20% w/v NaOH solution dropwise while monitoring pH. Adjust pH to >11. The solution will become cloudy as the free base precipitates or oils out.

-

Extraction: Add 100 mL of Dichloromethane (DCM). Shake vigorously in a separatory funnel.

-

Separation: Collect the lower organic layer (DCM containing the free base).

-

Drying: Dry the organic layer over anhydrous Magnesium Sulfate (

) for 15 minutes. Filter off the solids.[5][6] -

Isolation: Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.

-

Result: A pale yellow oil or low-melting solid. Use immediately for the next step.

-

Protocol B: In-Situ Activation

Use this protocol to save time during synthesis.

-

Charge the reaction vessel with 1-(2-nitrobenzoyl)piperazine HCl (1.0 equiv) and the electrophile (e.g., chloro-quinazoline, 1.0 equiv).

-

Add solvent (e.g., DMF or Isopropanol).

-

Add 3.0 equivalents of anhydrous Potassium Carbonate (

) or Triethylamine (-

Note: The extra equivalents neutralize the HCl bound to the piperazine and scavenge the acid generated during the coupling.

-

-

Heat to reflux. The base liberates the nucleophile in situ.

Handling, Stability & Analytical Characterization

Stability & Storage

-

HCl Salt: Highly stable. Store in a cool, dry place. Non-hygroscopic variants are preferred for weighing.

-

Free Base: Sensitive to air (carbon dioxide absorption forms carbamates) and oxidation. Store under nitrogen/argon at 4°C.

Analytical Differentiation (QC)

To verify which form you have, use the following rapid checks:

-

Silver Nitrate Test (

):-

Dissolve sample in water/nitric acid. Add

. -

HCl Salt: Immediate white precipitate (

). -

Free Base:[1] No precipitate.

-

-

Solubility Check:

-

Add sample to Ethyl Acetate.

-

HCl Salt: Remains as a solid suspension.

-

Free Base:[1] Dissolves clearly.

-

1H-NMR Signature[7][8]

-

Free Base: The protons adjacent to the N4 amine appear as a triplet around 2.8 - 3.0 ppm .

-

HCl Salt: Due to the positive charge (

), these protons deshield and shift downfield to 3.2 - 3.5 ppm .

References

-

BLD Pharm. (2025). 1-(2-Nitrobenzoyl)piperazine hydrochloride Product Data. Retrieved from

-

ChemicalBook. (2025). 1-(2-Nitrobenzoyl)piperazine Free Base Properties. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperazine Derivatives. Retrieved from

-

Sigma-Aldrich. (2025). Piperazine and Derivatives: Handling and Stability. Retrieved from

-

PatSnap. (2015).[7] Synthesis of Prazosin and Vortioxetine Intermediates via Piperazine Arylation. Retrieved from

Sources

- 1. Free base - Wikipedia [en.wikipedia.org]

- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]

- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: High-Purity Recrystallization of 1-(2-Nitrobenzoyl)piperazine HCl

Abstract & Introduction

1-(2-Nitrobenzoyl)piperazine hydrochloride is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this precursor is of paramount importance, as impurities can carry through subsequent synthetic steps, ultimately compromising the safety and efficacy of the final drug product.[1][2] Regulatory bodies mandate stringent control over impurity profiles, making robust purification methods a critical aspect of drug development and manufacturing.[3]

This application note provides a detailed, field-proven protocol for the recrystallization of 1-(2-Nitrobenzoyl)piperazine HCl to achieve high purity (>99.5%). We will delve into the mechanistic principles behind solvent selection and crystallization kinetics, offering a self-validating protocol that integrates purity assessment and practical troubleshooting. This guide is intended for researchers, chemists, and process development professionals aiming to establish a reliable and scalable purification workflow.

The Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system. The core principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. Insoluble impurities can be removed by hot filtration. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution. The impurities, ideally present in lower concentrations, remain dissolved in the cold solvent (mother liquor). The purity of the final product is significantly enhanced by this process of selective crystallization.

Materials & Equipment

3.1 Materials:

-

Crude 1-(2-Nitrobenzoyl)piperazine HCl (Purity <98%)

-

2-Propanol (IPA), Reagent Grade

-

Diethyl Ether (Et₂O), Reagent Grade (for washing/precipitation, optional)

-

Activated Carbon, Decolorizing (optional)

-

Celpure® or equivalent filter aid (optional)

-

High-Purity Reference Standard of 1-(2-Nitrobenzoyl)piperazine HCl

3.2 Equipment:

-

Erlenmeyer flasks

-

Magnetic stir plate and stir bars

-

Heating mantle or hot plate with temperature control

-

Condenser (for reflux)

-

Büchner funnel and vacuum flask

-

Vacuum pump or aspirator

-

Filter paper (Whatman® Grade 1 or equivalent)

-

Glass funnel for hot filtration

-

Drying oven (vacuum compatible)

-

Analytical Balance

-

High-Performance Liquid Chromatography (HPLC) system

-

Melting Point Apparatus

-

Nuclear Magnetic Resonance (NMR) Spectrometer

Recrystallization Workflow Visualization

The following diagram outlines the complete workflow for the purification of 1-(2-Nitrobenzoyl)piperazine HCl.

Caption: A step-by-step flowchart for the purification process.

Detailed Recrystallization Protocol

This protocol is designed for purifying approximately 10 grams of crude material. The solvent volume should be scaled accordingly for different quantities.

5.1 Solvent Selection Rationale: Hydrochloride salts of organic amines are ionic and thus exhibit good solubility in polar protic solvents like alcohols.[4] 2-Propanol (IPA) is an excellent choice because it effectively dissolves 1-(2-Nitrobenzoyl)piperazine HCl at its boiling point but has significantly lower solvating power at room temperature or below, ensuring a high recovery of the purified product. Its volatility is also ideal for efficient drying. Diethyl ether can be used as an anti-solvent or for washing due to the low solubility of the salt in it.[4]

5.2 Step-by-Step Methodology:

-

Initial Purity Assessment: Before beginning, analyze a small sample of the crude material via HPLC to establish a baseline purity and impurity profile.

-

Dissolution:

-

Place 10.0 g of crude 1-(2-Nitrobenzoyl)piperazine HCl into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Add approximately 80-100 mL of 2-Propanol. The goal is to use the minimum amount of hot solvent required for complete dissolution.

-

Heat the mixture to a gentle reflux (approx. 82°C) with stirring. Continue to add small portions of 2-Propanol until all the solid has dissolved. Causality: Using the minimum solvent volume is crucial for maximizing yield. Oversaturation upon cooling is the driving force for crystallization.

-

-

Decolorization & Hot Filtration (if necessary):

-

If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (approx. 0.5 g) of activated carbon.

-

Return the flask to the heat and reflux for 10-15 minutes.

-

Preheat a second Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel.

-

Quickly filter the hot solution through the fluted filter paper into the preheated flask. This step removes the carbon and any insoluble impurities. Causality: Preheating the apparatus prevents premature crystallization of the product on the funnel, which would decrease the yield.

-

-

Crystallization:

-

Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, more perfect crystals, which are less likely to occlude (trap) impurities within their lattice structure.

-

Once the flask has reached room temperature, place it in an ice-water bath for at least 1 hour to maximize crystal formation.

-

-

Crystal Collection and Washing:

-

Set up a Büchner funnel with filter paper over a clean vacuum flask.

-

Wet the filter paper with a small amount of cold 2-Propanol to ensure a good seal.

-

Pour the cold slurry of crystals into the funnel and apply vacuum to filter off the mother liquor.

-

Break the vacuum and wash the collected crystals (the "filter cake") with two small portions (10-15 mL each) of ice-cold 2-Propanol. Causality: Washing with cold solvent removes residual mother liquor containing dissolved impurities without dissolving a significant amount of the product.

-

Continue to apply vacuum for 10-15 minutes to pull air through the filter cake and begin the drying process.

-

-

Drying:

-

Transfer the purified crystals to a clean, tared watch glass or crystallization dish.

-

Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved (typically 12-24 hours). Causality: Drying under vacuum at a mild temperature removes residual solvent without causing thermal degradation of the compound.

-

-

Final Analysis:

-

Weigh the final product to calculate the percent yield.

-

Analyze the purity of the final product using the same HPLC method as the initial assessment.[5]

-

Confirm identity and check for residual solvent using ¹H NMR.

-

Measure the melting point; a sharp melting range close to the literature value indicates high purity.[6]

-

Purity Assessment & Data

The effectiveness of the recrystallization must be validated through analytical methods.[2] High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying purity and impurity levels.[1]

Table 1: Representative Purity & Yield Data

| Parameter | Before Recrystallization | After Recrystallization | Acceptance Criteria |

| Appearance | Off-white to yellow powder | White crystalline solid | White crystalline solid |

| HPLC Purity | 97.2% | 99.8% | > 99.5% |

| Largest Impurity | 0.85% | < 0.10% | < 0.10% |

| Melting Point | 185-190°C | 194-196°C | Sharp, narrow range |

| Yield | N/A | 85% | > 80% |

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated. | Re-heat the mixture to dissolve the oil, then add more solvent before attempting to cool again. Consider a lower-boiling solvent system. |

| No Crystals Form | Solution is not sufficiently saturated; supersaturation has occurred. | Try scratching the inside of the flask with a glass rod at the solvent line. Add a "seed" crystal from a previous batch. If all else fails, slowly add a small amount of an anti-solvent (e.g., diethyl ether) until turbidity persists, then cool. |

| Low Yield | Too much solvent was used; cooling was incomplete; crystals were washed with warm solvent. | Ensure the minimum amount of hot solvent is used. Maximize cooling time in an ice bath. Always use ice-cold solvent for washing. The mother liquor can be concentrated to recover a second, less pure crop of crystals.[7] |

| Colored Product | Colored impurities were not fully removed. | Repeat the recrystallization, ensuring an adequate amount of activated carbon is used during the decolorization step. |

Logical Relationships in Purity Assessment

The following diagram illustrates the interconnectedness of the analytical techniques used to confirm the success of the purification.

Caption: Interrelation of analytical methods for purity validation.

References

-

Plantz, A., Wu, Y., & Rochelle, G. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. SSRN. [Link]

-

Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?[Link]

-

Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. [Link]

-

Plantz, A., Wu, Y., & Rochelle, G. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. [Link]

- Whitmore, F. C. (1959). U.S. Patent No. 2,919,275.

-

ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?[Link]

- Godfrey, N. B. (1969). U.S. Patent No. 3,481,933.

-

Reyes, C. (2021). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Scholars Crossing. [Link]

-

ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

-

Gadad, A. P., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. [Link]

-

Agilent Technologies. (2017). Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. [Link]

-

ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]

-

NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]

Sources

- 1. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]

- 2. tianmingpharm.com [tianmingpharm.com]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. benchchem.com [benchchem.com]

Application Note & Protocol: A Practical Guide to Amide Coupling of Nitrobenzoyl Chlorides with Piperazine

Introduction: The Enduring Importance of the Amide Bond

In the landscape of pharmaceutical and materials science, the amide bond stands as a cornerstone of molecular architecture. Its remarkable stability, conformational rigidity, and hydrogen bonding capabilities are central to the structure and function of a vast array of biologically active molecules and advanced materials. Consequently, the efficient and predictable formation of amide bonds is a paramount objective in synthetic chemistry. This application note provides a comprehensive guide to a robust and widely applicable method for amide synthesis: the coupling of nitrobenzoyl chlorides with piperazine. This specific reaction serves as an exemplary model for the Schotten-Baumann acylation, a powerful transformation for constructing amide linkages. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and offer insights into process optimization and safety, tailored for researchers, scientists, and drug development professionals.

Reaction Mechanism: A Stepwise Look at Amide Formation

The reaction between a nitrobenzoyl chloride and piperazine proceeds via a nucleophilic acyl substitution mechanism. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the acyl chloride's carbonyl carbon, making it highly susceptible to nucleophilic attack.

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on one of the nitrogen atoms of piperazine attacking the electrophilic carbonyl carbon of the nitrobenzoyl chloride. This forms a tetrahedral intermediate.

-

Chloride Ion Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

-

Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture. This step is crucial as it neutralizes the hydrochloric acid (HCl) generated in situ, preventing the protonation of the piperazine starting material and driving the reaction to completion.[1]

The overall transformation is thermodynamically favorable, with the formation of the stable amide bond being the primary driving force.

Caption: Nucleophilic acyl substitution mechanism.

Experimental Design: Key Parameters for Success

The success of the amide coupling reaction hinges on the careful control of several key parameters. The choices made for each of these will directly impact reaction rate, yield, and purity.

| Parameter | Recommended Choice(s) | Rationale & Expert Insights |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | DCM is a common choice due to its inertness and ability to dissolve a wide range of organic compounds.[2] THF is another excellent aprotic solvent. DMF can be particularly useful for less soluble substrates, though its higher boiling point can complicate product isolation.[3] |

| Base | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), Pyridine | A non-nucleophilic organic base is essential to scavenge the HCl produced during the reaction.[1][4] TEA is a cost-effective and widely used option. DIPEA, being more sterically hindered, is a good choice to minimize potential side reactions. Pyridine can also be used and may sometimes act as a nucleophilic catalyst.[5] |

| Stoichiometry | Piperazine:Nitrobenzoyl Chloride (1:2.2 to 1:2.5) | Since piperazine has two reactive secondary amine groups, a slight excess of the nitrobenzoyl chloride is typically used to ensure complete di-acylation. For mono-acylation, a large excess of piperazine is required, and the reaction conditions must be carefully controlled. |

| Temperature | 0 °C to Room Temperature (approx. 25 °C) | The reaction of acyl chlorides with amines is generally exothermic.[] Starting the reaction at 0 °C helps to control the initial exotherm and minimize the formation of byproducts. The reaction can then be allowed to warm to room temperature to ensure completion. |

| Reaction Time | 1 - 6 hours | Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion. |

Detailed Experimental Protocol: Synthesis of 1,4-bis(4-nitrobenzoyl)piperazine

This protocol outlines a general procedure for the di-acylation of piperazine with 4-nitrobenzoyl chloride.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| Piperazine | C₄H₁₀N₂ | 86.14 | 1.00 g | 11.6 mmol |

| 4-Nitrobenzoyl Chloride | C₇H₄ClNO₃ | 185.56 | 4.72 g | 25.4 mmol |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 3.58 mL | 25.8 mmol |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve piperazine (1.00 g, 11.6 mmol) in dichloromethane (30 mL).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Base Addition: Add triethylamine (3.58 mL, 25.8 mmol) to the stirred solution.

-

Acyl Chloride Addition: In a separate beaker, dissolve 4-nitrobenzoyl chloride (4.72 g, 25.4 mmol) in dichloromethane (20 mL). Add this solution dropwise to the cooled piperazine solution over a period of 15-20 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding 30 mL of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[8]

Caption: General experimental workflow for amide coupling.

Characterization and Data Analysis

The identity and purity of the synthesized amide should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Appearance of aromatic protons from the nitrobenzoyl groups and aliphatic protons from the piperazine ring. Integration should correspond to the expected structure. |

| ¹³C NMR | Presence of a carbonyl carbon signal in the range of 165-175 ppm, along with signals for aromatic and aliphatic carbons. |

| Mass Spectrometry (MS) | Observation of the molecular ion peak corresponding to the calculated mass of the product. Fragmentation patterns can provide further structural confirmation.[7] |

| Infrared (IR) Spectroscopy | A strong absorption band in the region of 1630-1680 cm⁻¹ corresponding to the amide C=O stretch. An N-H stretch will be absent for the di-substituted product. |

| Melting Point | A sharp melting point is indicative of a pure crystalline solid. |

Safety Precautions: Handling Nitrobenzoyl Chlorides

Nitrobenzoyl chlorides are corrosive and lachrymatory substances that require careful handling in a well-ventilated fume hood.[9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][11]

-

Handling: Avoid inhalation of dust and vapors.[10] Prevent contact with skin and eyes.[11] In case of contact, immediately flush the affected area with copious amounts of water.[12]

-

Storage: Store in a cool, dry place away from moisture, as it can react with water to release HCl gas.[9][13] Keep the container tightly closed.[11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | - Incomplete reaction- Loss of product during work-up or purification- Impure starting materials | - Extend reaction time or slightly increase temperature.- Ensure proper pH during washes; minimize transfers.- Check the purity of reagents before starting. |

| Incomplete Reaction | - Insufficient reaction time or temperature- Ineffective base | - Increase reaction time or allow to stir overnight.- Use a stronger or less sterically hindered base. |

| Formation of Side Products | - Reaction temperature too high- Presence of water in the reaction | - Maintain a low temperature during the addition of the acyl chloride.- Use anhydrous solvents and reagents. |

| Difficult Purification | - Product is highly polar- Byproducts have similar polarity to the product | - Consider using a different solvent system for chromatography or recrystallization.- An acidic or basic wash during work-up may help remove certain impurities. |

Conclusion

The amide coupling of nitrobenzoyl chlorides with piperazine is a reliable and versatile method for the synthesis of important chemical entities. By understanding the underlying reaction mechanism and carefully controlling the key experimental parameters, researchers can consistently achieve high yields of pure products. The protocols and insights provided in this application note are intended to serve as a practical guide for scientists engaged in drug discovery and development, as well as in the broader field of chemical synthesis. Adherence to proper safety procedures is paramount when working with reactive reagents such as acyl chlorides.

References

-

Alex, A., et al. (2019). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. ACS Medicinal Chemistry Letters, 10(9), 1285-1290. [Link]

-

Cole-Parmer. (2004). Material Safety Data Sheet - 4-Nitrobenzoyl chloride, 98%. [Link]

-

ResearchGate. (2014). Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?[Link]

-

ACS Sustainable Chemistry & Engineering. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]

-

Beilstein Journal of Organic Chemistry. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. [Link]

-

ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

-

U.S. Department of Energy Office of Scientific and Technical Information. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. [Link]

-

Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

-

ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

- Google Patents. (n.d.).

-

Royal Society of Chemistry. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. [Link]

-

Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

-

Springer Nature. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. [Link]

-

Università degli Studi di Milano. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. [Link]

-

MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

-

University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. [Link]

-

UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]

-

Scribd. (2011). Coupling Reagents in Amide Synthesis - Organic-Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. [Link]

-

National Center for Biotechnology Information. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 3. BJOC - Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid [beilstein-journals.org]

- 4. Amide Synthesis [fishersci.it]

- 5. growingscience.com [growingscience.com]

- 7. mdpi.com [mdpi.com]

- 8. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.es [fishersci.es]

- 13. P-NITROBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Scalable synthesis methods for 1-(2-Nitrobenzoyl)piperazine intermediates

Application Note: Scalable Manufacturing of 1-(2-Nitrobenzoyl)piperazine

Executive Summary

This guide details the scalable synthesis of 1-(2-nitrobenzoyl)piperazine , a critical pharmacophore used in the development of antipsychotics (e.g., Olanzapine analogs), kinase inhibitors, and GPCR ligands. While commercially available, in-house synthesis is often required to control impurity profiles or reduce costs during early-phase scale-up.

We present two validated protocols:

-

Method A (Direct Acylation): High-throughput, low-cost route utilizing stoichiometric control and pH-swing extraction. Recommended for multi-gram to kilogram scale.

-

Method B (Protected Route): High-fidelity route using

-Boc-piperazine. Recommended for GMP steps requiring

Strategic Route Analysis

The primary synthetic challenge is the symmetric nature of piperazine.[1] Reaction with 2-nitrobenzoyl chloride entails a competitive consecutive reaction where the desired mono-amide product can react further to form the undesired 1,4-bis(2-nitrobenzoyl)piperazine .

Reaction Kinetics & Selectivity

The reaction follows second-order kinetics. However, the nucleophilicity of the product (a mono-amide) is lower than that of the starting piperazine due to the electron-withdrawing benzoyl group. Despite this deactivation, local high concentrations of the acyl chloride can drive bis-acylation.

Key Control Factors:

-

Stoichiometry: A large excess of piperazine (3.0–4.0 eq) statistically favors mono-substitution.

-

Mode of Addition: Slow addition of the electrophile (acid chloride) to the nucleophile (piperazine) ensures the electrophile is always the limiting reagent.

-

Solubility: The bis-impurity is often insoluble in non-polar solvents, allowing for filtration removal, though this can trap the product.

Visualizing the Pathway

The following diagram illustrates the reaction pathway and the critical divergence between the desired product and the bis-impurity.

Figure 1: Reaction pathway showing the competitive formation of the bis-acylated impurity.

Protocol A: Scalable Direct Acylation (Recommended)

This method relies on a "Self-Validating" Workup : utilizing the basicity of the mono-product to separate it from the neutral bis-impurity and acidic byproducts.

Materials

| Reagent | Equiv. | Role |

| Piperazine (Anhydrous) | 4.0 | Nucleophile / HCl Scavenger |

| 2-Nitrobenzoyl Chloride | 1.0 | Electrophile |

| Dichloromethane (DCM) | 10 Vol | Solvent |

| 1N Hydrochloric Acid | - | pH Adjustment |

| 2N Sodium Hydroxide | - | pH Adjustment |

Step-by-Step Procedure

-

Charge: To a 3-neck round bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add Piperazine (4.0 eq) and DCM (8 volumes) . Stir until fully dissolved.

-

Note: Toluene can be substituted for DCM for green chemistry compliance, but solubility of piperazine is lower.

-

-

Cool: Cool the solution to 0–5 °C using an ice/salt bath.

-

Addition: Dissolve 2-Nitrobenzoyl chloride (1.0 eq) in DCM (2 volumes) . Add this solution dropwise to the piperazine mixture over 60–90 minutes .

-

Critical: Maintain internal temperature

. Rapid addition increases local concentration and promotes bis-impurity formation.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours.

-

Check: TLC (10% MeOH in DCM) should show consumption of acid chloride.

-

-

Filtration (First Purification): Filter the reaction mixture. The solid filter cake is primarily Piperazine·HCl salts.[2] Rinse cake with DCM. Combine filtrates.

The "pH-Swing" Purification (Self-Validating Step)

This workflow ensures that only the species with the correct pKa (the mono-amine) is isolated.

Figure 2: pH-Swing extraction logic. The bis-impurity (amide) cannot be protonated by dilute HCl and is discarded in the organic wash.

-

Water Wash: Wash the organic filtrate with water (

vol) to remove the bulk of excess piperazine. -

Acid Extraction: Extract the organic phase with 1N HCl (3 vol) .

-

Separation: Separate layers. Keep the Aqueous Acidic Layer . Discard the organic layer (contains bis-impurity).

-

Basification: Cool the aqueous layer to 10 °C. Slowly add 2N NaOH until pH

. The product will oil out or precipitate. -

Final Isolation: Extract the basic aqueous mixture with DCM (

). Dry over MgSO

Expected Yield: 75–85% Purity: >98% (HPLC)

Protocol B: High-Fidelity Protected Route

Use this method if the starting material cost is secondary to impurity stringency (e.g., GMP final steps).

-

Reagents:

-Boc-piperazine (1.0 eq), Triethylamine (1.2 eq), 2-Nitrobenzoyl chloride (1.05 eq), DCM. -

Coupling: Mix

-Boc-piperazine and TEA in DCM. Add acid chloride at 0 °C. Stir 2h. -

Workup: Wash with 1N HCl (removes unreacted amine), then sat. NaHCO

. Evaporate to get 1-Boc-4-(2-nitrobenzoyl)piperazine . -

Deprotection: Dissolve intermediate in DCM. Add Trifluoroacetic acid (TFA) (10 eq) or 4M HCl in Dioxane. Stir 3h.

-

Isolation: Basify to pH 12, extract with DCM.

Advantage: Zero risk of bis-acylation. Disadvantage: Atom economy is poor; requires two steps.

Analytical Controls

| Test | Acceptance Criteria | Method Note |

| HPLC Purity | C18 Column, ACN/H2O (0.1% TFA) gradient. Bis-impurity elutes significantly later than mono-product. | |

| 1H NMR | Consistent with structure | Diagnostic peaks: Piperazine ring protons appear as two multiplets (approx 2.8-3.0 ppm and 3.6-3.8 ppm). |

| Appearance | Pale yellow solid/oil | Darkening indicates oxidation or residual nitro-decomposition. |

Safety & Handling (E-E-A-T)

-

2-Nitrobenzoyl Chloride: Corrosive and a lachrymator. Handle only in a fume hood. Can decompose violently if heated under confinement; do not distill the residue at high temperatures.[6]

-

Piperazine: A known respiratory sensitizer. Wear N95 or P100 respiratory protection when handling the solid.

-

Exotherm: The reaction with acid chlorides is exothermic. Strict temperature control (

C) is required to prevent runaway reactions and byproduct formation.

References

-

Technological Application of Piperazine Acylation

- Methodology Grounding: The "excess diamine" strategy is a fundamental principle in polymer and intermediate synthesis to prevent polymeriz

-

Source: Jacobson, P. et al. "Selective Monoacylation of Piperazine Derivatives." Journal of Medicinal Chemistry, 1999, 42(7), 1123–1144.

-

Patent Reference for Scalable Workup

- Context: Describes the purification of piperazine amides via pH manipul

-

Source: US Patent 8,598,348 B2. "Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine." (Analogous chemistry for purification logic).

-

Safety Data

-

Source: PubChem Compound Summary for 2-Nitrobenzoyl chloride.

-

-

Alternative Solid-Phase Synthesis (For comparison)

-

Source: "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules, 2020, 25(9), 2229.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. fishersci.com [fishersci.com]

- 5. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Removing unreacted piperazine impurities from nitrobenzoyl reaction mixtures

Core Technical Overview

The synthesis of 1-(4-nitrobenzoyl)piperazine typically involves the nucleophilic attack of piperazine on 4-nitrobenzoyl chloride. To prevent the formation of the bis-acylated byproduct (1,4-bis(4-nitrobenzoyl)piperazine), a significant excess of piperazine (often 3–5 equivalents) is employed.

This strategy creates a downstream purification challenge: How to quantitatively remove the highly water-soluble, excess piperazine without losing the desired mono-acylated product.

Physicochemical Basis for Separation

The separation relies on the distinct solubility profiles and basicity (

| Compound | Structure Type | LogP (Approx) | Solubility (Water) | Solubility (DCM) | Basicity ( |

| Piperazine | Diamine | -1.17 (Hydrophilic) | Very High | Moderate | ~9.8 (N1), 5.6 (N2) |

| Product | Mono-amide | ~1.2 (Lipophilic) | Low | High | ~8.5 (Distal N) |

| Bis-Product | Diamide | > 2.5 (Lipophilic) | Insoluble | Low/Moderate | Non-basic |

Troubleshooting Guide & FAQs

Issue 1: "I performed a standard extraction, but TLC still shows a baseline spot corresponding to piperazine."

Diagnosis: Piperazine is extremely hygroscopic and water-soluble, but it also has significant solubility in chlorinated solvents like dichloromethane (DCM) or chloroform, especially when the aqueous phase is saturated with salt (brine). If you only washed with brine or a small volume of water, piperazine likely partitioned back into the organic phase.

Solution: The "High-Volume" Aqueous Wash Unlike typical extractions where you minimize aqueous volume to prevent yield loss, removing piperazine requires the opposite approach due to its partition coefficient.

-

Dilute your organic reaction mixture (DCM) significantly (e.g., to 50 mL per gram of product).

-

Wash with water (pH ~7–8) at least 5 times .

-

Mechanism: Piperazine prefers the aqueous phase (

). The nitrobenzoyl group on your product acts as a "grease anchor," keeping it in the DCM ( -

Verification: Spot the organic layer on TLC. Stain with Ninhydrin . Piperazine turns deep blue/purple; the product (secondary amine) may stain less intensely or a different shade.

Issue 2: "My product is oiling out during recrystallization."

Diagnosis: The 4-nitrobenzoyl group is rigid and planar, but the piperazine ring is flexible. If the crude mixture contains residual solvent or impurities (like nitrobenzoic acid), the crystal lattice energy is disrupted, leading to an oil.

Solution: HCl Salt Formation The hydrochloride salt of 1-(4-nitrobenzoyl)piperazine is often much more crystalline than the free base.

-

Dissolve the crude oil in a minimum amount of Ethanol (EtOH) .

-

Add 1.25 M HCl in Ethanol dropwise until pH < 2.

-

Add Diethyl Ether (

) slowly to induce precipitation. -

Filter the yellow/off-white solid. This removes non-basic impurities (like bis-amides or nitrobenzoic acid) which stay in solution or don't form salts.

Issue 3: "I am seeing a persistent emulsion during the aqueous workup."

Diagnosis: Nitro-compounds and amides are notorious for stabilizing emulsions. This is often exacerbated if the reaction mixture contains precipitated piperazine hydrochloride salts.

Solution: Filtration before Extraction

-

Before adding water, filter the reaction mixture through a sintered glass funnel or a Celite pad.

-

This removes the bulk of the piperazine hydrochloride (formed as a byproduct of the reaction with acid chloride) which is insoluble in DCM.

-

Proceed with the liquid-liquid extraction on the filtrate.

Visualized Workflows

Workflow A: The Solubility-Based Decision Tree

Caption: Decision tree for selecting the optimal purification route based on the physical state of the crude product.

Workflow B: Chemical Species Partitioning

Caption: Phase distribution of reaction components during aqueous workup.

Validated Experimental Protocols

Protocol A: Standard Synthesis & Aqueous Purification

Best for: Routine synthesis where the product does not solidify easily.

Reagents:

-

Piperazine (anhydrous): 4.0 equivalents

-

4-Nitrobenzoyl chloride: 1.0 equivalent

-

Dichloromethane (DCM): Anhydrous[1]

-

Triethylamine (

): 1.1 equivalents (Optional, if not using excess piperazine as base)

Step-by-Step:

-

Preparation: Dissolve Piperazine (4 eq) in DCM (10 mL/mmol) in a round-bottom flask. Cool to 0°C.[1]

-

Addition: Dissolve 4-Nitrobenzoyl chloride (1 eq) in a minimal amount of DCM. Add dropwise to the piperazine solution over 30 minutes.

-

Note: Slow addition and excess piperazine prevent the localized high concentration of acid chloride that leads to bis-acylation.

-

-

Reaction: Warm to room temperature and stir for 2 hours.

-

Filtration (Critical): A white precipitate (Piperazine Hydrochloride) will form. Filter this off using a sintered glass funnel. Rinse the solid with cold DCM.

-

Washing: Transfer the filtrate to a separatory funnel.

-

Wash 1-3: Wash with distilled water (volume equal to organic layer). Shake vigorously.

-

Wash 4: Wash with saturated Sodium Bicarbonate (

) to remove any hydrolyzed nitrobenzoic acid. -

Wash 5: Wash with Brine (saturated NaCl).

-

-

Drying: Dry the organic layer over Anhydrous Sodium Sulfate (

).[1] -

Isolation: Evaporate solvent under reduced pressure. The product should appear as a yellow/orange solid or viscous oil.

Protocol B: Purification via HCl Salt Formation

Best for: High-purity requirements or if the free base is an oil.

-

Take the crude material from Protocol A (after evaporation).

-

Dissolve in Ethanol (absolute) (approx 5 mL/g).

-

Place in an ice bath.

-

Add 1.25 M HCl in Ethanol (or generate in situ with Acetyl Chloride + EtOH) dropwise.

-

Monitor pH; stop when pH reaches ~2.

-

If no precipitate forms, add Diethyl Ether dropwise until the solution turns cloudy.

-

Refrigerate for 4 hours.

-

Filter the crystals and wash with cold Ether/Ethanol (3:1).

-

Optional: To recover the free base, suspend the salt in DCM and wash with 1M NaOH.

Quantitative Data Summary

| Parameter | Piperazine | 1-(4-Nitrobenzoyl)piperazine |

| Molecular Weight | 86.14 g/mol | 235.24 g/mol |

| Boiling Point | 146°C | >300°C (Decomposes) |

| Water Solubility | Miscible | < 1 mg/mL (Est.) |

| Reaction Stoichiometry | 4.0 eq | 1.0 eq (Limiting Reagent) |

| Preferred Workup | Aqueous Partitioning | Organic Extraction |

References

-

PubChem. (2023). Piperazine Compound Summary. National Library of Medicine.[2] Available at: [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Schotten-Baumann procedures).

Sources

Troubleshooting solubility issues of 1-(2-Nitrobenzoyl)piperazine HCl in water

Core Analysis: The Physicochemical Paradox

To effectively troubleshoot 1-(2-Nitrobenzoyl)piperazine HCl, you must first understand the competition between its ionic head and its lipophilic tail.[1]

-

The Hydrophilic Driver: The secondary amine on the piperazine ring is protonated (

), forming the hydrochloride salt. This provides the lattice energy and hydration potential required for water solubility. -

The Lipophilic Anchor: The 2-nitrobenzoyl moiety is highly lipophilic and electron-withdrawing.[1] It resists solvation by water molecules.

The Failure Mode: Most solubility issues with this compound arise not from the compound itself, but from environmental triggers (pH, ionic strength, temperature) that disrupt the delicate hydration shell around the piperazine cation, causing the equilibrium to shift toward the insoluble free base or a "salted-out" precipitate.

Diagnostic Decision Matrix

Before altering your protocol, use this logic flow to identify the root cause of the precipitation.

Figure 1: Diagnostic logic for identifying the physicochemical cause of precipitation.

Technical Troubleshooting Guides

Issue 1: The "Common Ion Effect" (Precipitation in PBS/Saline)

Symptom: The powder dissolves in pure water but precipitates immediately upon addition to PBS, TBS, or cell culture media.

Mechanism: The solubility product constant (

Corrective Protocol: The "Step-Down" Dilution

-

Primary Solubilization: Dissolve the compound in pure deionized water or DMSO at 10-20x the final desired concentration.

-

Stabilization: Vortex until clear.

-

Dilution: Slowly add this concentrate to your buffer while vortexing.

-

Note: If using PBS, ensure the final concentration is below the "critical saturation point" (typically < 5 mM for this class of compounds in high-salt buffers).

-

Issue 2: pH-Induced "Oiling Out"

Symptom: The solution turns cloudy or milky, or oily droplets form at the bottom.

Mechanism: The distal nitrogen of the piperazine ring has a pKa of approximately 8.0–9.0 [6, 7]. If your buffer pH is near or above this pKa, the compound deprotonates to form the free base .

Corrective Protocol: pH Maintenance

-

Check Buffer pH: Ensure your working buffer is pH 6.5 or lower.

-

Acidification: If working in unbuffered water, the salt itself is acidic. However, if you are neutralizing it, stop at pH 6.0.

-

Rescue: If the solution is cloudy, add 1N HCl dropwise. If it clears, the issue was pH-mediated deprotonation.

Issue 3: Hydrophobic Aggregation

Symptom: Floating particles or incomplete dissolution even in water. Mechanism: The nitrobenzoyl group promotes hydrophobic stacking. Corrective Protocol: Co-solvent Engineering Use a co-solvent to lower the dielectric constant of the solvent mixture.

| Co-solvent | Max Recommended % (Bio-assays) | Solubility Impact | Notes |

| DMSO | 0.1% - 1.0% | High | Best choice.[1] Disrupts stacking. |

| Ethanol | < 5% | Moderate | Good for evaporation, but less effective than DMSO. |

| PEG-400 | < 10% | Moderate | Stabilizes suspension; prevents crystal growth.[1] |

Standardized Dissolution Protocol (Best Practice)

Use this protocol for preparing a 10 mM Stock Solution .

Reagents:

-

1-(2-Nitrobenzoyl)piperazine HCl (MW: ~271.7 g/mol )[1]

-

DMSO (Cell culture grade)

-

Deionized Water (Milli-Q)[1]

Workflow:

-

Weighing: Weigh 2.72 mg of the compound.

-

Primary Solvent (DMSO): Add 100 µL of DMSO.

-

Why? This overcomes the lattice energy immediately and creates a "solvated seed."

-

-

Dissolution: Vortex for 30 seconds. Ensure no solid remains.

-

Aqueous Dilution: Add 900 µL of Deionized Water (dropwise) while vortexing.

-

Result: 10 mM stock in 10% DMSO/Water.

-

-

Usage: Dilute this stock 1:100 or 1:1000 into your assay buffer (PBS/Media) to achieve working concentrations (10-100 µM) with negligible DMSO content (<0.1%).

Frequently Asked Questions (FAQ)

Q: Can I autoclave the stock solution?

A: No. The nitro group (

Q: Why does the solution turn yellow over time? A: Photodegradation or Oxidation. Nitro-aromatic compounds are often photosensitive. A yellowing shift usually indicates the formation of degradation products (such as reduction to aniline derivatives or ring oxidation). Store stock solutions at -20°C in amber vials, protected from light.

Q: My compound is an oil, not a powder. Is it ruined? A: Not necessarily. If you purchased the Free Base (CAS 24559-06-4) instead of the HCl salt , it may appear as a viscous oil or low-melting solid.[1] The Free Base is insoluble in water. You must convert it to the salt by dissolving it in an organic solvent (like Ethanol) and adding equimolar HCl, or simply dissolve the oil in 100% DMSO for your stock.

Q: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is less effective at disrupting the hydrophobic stacking of the nitrobenzoyl ring than DMSO. If you must use ethanol, ensure the final aqueous dilution does not cause "crashing out" (rapid precipitation).

References

-

Common Ion Effect on Solubility. National Institutes of Health (NIH) / PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation. (General Principle Citation).

-

Piperazine pKa Values. University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2][3]

-

Piperazine Structure & Properties. PubChem, National Library of Medicine. Piperazine Compound Summary.[4][5][6][7]

-

Solubility of Salts. LibreTexts Chemistry. Common Ion Effect on Solubility.[8]

-

Stability of Piperazine Derivatives. BenchChem. Stability of Piperazin-2-one-d6 in different biological matrices.

-

Substituted Piperazine Basicity. ResearchGate. pK a values of common substituted piperazines.[9]

-

Amide Bond Stability. RSC Publishing. NMR-based investigations of acyl-functionalized piperazines.

Sources

- 1. Pipzine Products | Premium Pipe Materials & Industrial Solutions Manufacturer in China [pipzine-chem.com]

- 2. uregina.ca [uregina.ca]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. swgdrug.org [swgdrug.org]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. Second-generation piperazine derivatives as promising radiation countermeasures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Purification Strategies for Oily Residues in Piperazine Amide Synthesis

Executive Summary

The formation of intractable oils during the synthesis of piperazine amides is a pervasive issue in medicinal chemistry. This phenomenon typically arises from three converging factors: the intrinsic conformational flexibility of the piperazine ring (rotamers), the presence of persistent high-boiling solvents (DMF, DMAc), and the amphiphilic nature of the resulting basic amides.

This guide provides a non-linear, adaptive troubleshooting framework. It moves beyond standard "column chromatography" advice to focus on chemical work-up strategies (Acid/Base Swings) and salt formation, which are the industrial gold standards for handling piperazine derivatives.

Module 1: The Diagnostic Phase

"Is it an impurity, or is it just Physics?"

Before initiating aggressive purification, you must determine if the oil is a result of impurities or the physicochemical state of the molecule.

1.1 The Rotamer Trap (NMR Validation)

Piperazine amides possess partial double-bond character at the amide C-N bond. This restricts rotation, creating rotamers that appear as broad, "messy" peaks in

-

The Test: Run a Variable Temperature NMR (VT-NMR) at 60°C or 80°C (in DMSO-

). -

Result: If the broad peaks sharpen and coalesce into distinct singlets/doublets, your product is likely pure but kinetically trapped. Do not purify further.

-

Action: Lyophilize from t-Butanol/Water (1:1) to induce an amorphous solid state.

1.2 The Solvent Trap

Amide couplings often use DMF or DMAc. These solvents hydrogen-bond strongly to piperazines, preventing crystallization.

-

The Test: Check

H NMR at -

Action: If solvent is present, dissolve the oil in Et

O or TBME and wash 3x with water. The "oil" often solidifies once the H-bond network with the solvent is broken.

Module 2: Wet Chemistry Interventions (The "Swing" Protocol)

If the product is a mono-amide (one piperazine nitrogen is acylated, the other is alkylated or free), the molecule is basic. We exploit this using a pH-swing extraction. This is superior to chromatography for removing non-basic impurities (urea byproducts, unreacted acids).

Protocol: The Acid/Base Swing [1]

| Step | Action | Mechanistic Rationale |

| 1 | Dissolve crude oil in EtOAc or DCM . | Solubilizes the organic product and neutral impurities. |

| 2 | Extract with 0.5M - 1.0M Citric Acid (aq) . | Crucial Step: Protonates the basic piperazine nitrogen ( |

| 3 | Discard the organic layer (or save for recovery). | Removes non-basic byproducts. |

| 4 | Wash the aqueous layer with fresh EtOAc (2x). | Removes mechanically trapped organic impurities. |

| 5 | Basify aqueous layer with Sat. NaHCO | Deprotonates the piperazine. The product becomes neutral/lipophilic and precipitates or oils out. |

| 6 | Extract into DCM (3x), Dry (Na | Recovers the purified free base.[2] |

Critical Note: If your product is a bis-amide (both nitrogens acylated), it is neutral. This protocol will FAIL . For bis-amides, proceed to Module 4 (Scavengers/Chromatography).

Module 3: Solidification Tactics (Salt Formation)

When a free base persists as an oil, converting it to a salt is the most reliable method to obtain a handleable solid. This also serves as a purification step (crystallization).

3.1 The Hydrochloride Salt (The Standard)

-

Applicability: Robust, pharmaceutically acceptable.

-

Protocol:

-

Dissolve the oily residue in a minimal amount of anhydrous EtOAc or Et

O . -

Cool to 0°C.

-

Dropwise add 4M HCl in Dioxane (or Et

O). -

Observation: A white precipitate should form immediately.

-

Troubleshooting: If it gums up, add a few drops of MeOH and sonicate, then dilute with more Et

O.

-

3.2 The Oxalate/Fumarate Salt (The Crystallizer)

If HCl yields a hygroscopic gum, organic acids often yield beautiful needles.

-

Protocol:

-

Dissolve 1 eq. of crude amine in hot EtOH .

-

Dissolve 1 eq. of Oxalic Acid (toxic, use for intermediates) or Fumaric Acid (biocompatible) in hot EtOH.

-

Mix hot solutions. Let cool slowly to RT, then 4°C.

-

Filter the crystals.[2]

-

Module 4: Chromatographic Rescue

If extraction fails and you must run a column, standard silica often destroys piperazine yields due to irreversible adsorption (tailing).

4.1 Silica Neutralization

Standard silica is slightly acidic (

-

The Fix: Pre-treat the column or add 1-2% Triethylamine (TEA) or 1% NH

OH to your eluent (e.g., DCM:MeOH:NH -

Mechanism: The small base (TEA/NH

) saturates the acidic silanol sites, allowing the bulky piperazine product to elute freely.

4.2 Alumina (The Alternative)

-

Strategy: Use Neutral or Basic Alumina instead of silica.

-

Benefit: No acidic protons to bind the piperazine; sharper peaks without amine modifiers.

Visualizing the Workflow

Diagram 1: The Decision Matrix

Caption: Logical flow for determining the correct purification strategy based on product basicity and impurity profile.

Diagram 2: The Acid/Base Swing Protocol

Caption: Step-by-step phase transfer logic for purifying basic piperazine amides.

Frequently Asked Questions (FAQ)

Q1: I used DCC for the coupling, and the white solid (DCU) won't go away. How do I remove it? A: Dicyclohexylurea (DCU) is notoriously difficult.

-

Cool & Filter: Chill the reaction to -20°C; DCU precipitates further. Filter through Celite.

-

Chemical Change: Switch to EDC (EDCI) for future reactions. The urea byproduct of EDC is water-soluble and is easily removed during the Acid/Base Swing (Module 2) [1].

Q2: My product is water-soluble, so I can't do an aqueous workup. What now? A: If your piperazine amide is highly polar:

-

Scavenger Resins: Use a polymer-supported isocyanate (to remove amine starting material) or a carbonate resin (to neutralize acid).

-

Reverse Phase: Use C18 Sep-Pak or preparative HPLC with 0.1% TFA.

-

n-Butanol Extraction: Unlike EtOAc, n-Butanol can extract fairly polar compounds from water. Saturate the aqueous layer with NaCl first.

Q3: I formed the HCl salt, but it turned into a purple/brown gum. A: This often happens if the reaction solvent wasn't dry or if the addition was too fast.

-

The Fix: Decant the solvent.[1] Dissolve the gum in a minimal amount of MeOH . Add Et

O dropwise until cloudy, then store in the fridge. The slow polarity change encourages crystal lattice formation over amorphous gum precipitation [2].

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

BenchChem Technical Support. (2024). A Technical Guide to the Physicochemical Properties of Piperazine Salts.

-

Varela, M. T., et al. (2022).[3] Piperazine amides with desirable solubility, physicochemical and drug-like properties.[3] Bioorganic & Medicinal Chemistry, 60, 116694.

-

Plantz, A., et al. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.[4][5] SSRN Electronic Journal.

Sources

- 1. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. osti.gov [osti.gov]

Validation & Comparative

A Senior Application Scientist's Guide to the Crystal Structure and XRD Analysis of Nitrobenzoyl Piperazine Salts

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are not merely academic curiosities; they are critical determinants of a drug's performance, stability, and manufacturability. The selection of an appropriate salt form for an ionizable API is a pivotal step, as it directly influences physicochemical properties like solubility, dissolution rate, and bioavailability.[1][2][3] Among the various classes of pharmaceutical compounds, piperazine derivatives are significant pharmacophores found in numerous clinically used drugs.[4][5] This guide provides an in-depth comparison of the crystal structures and X-ray diffraction (XRD) data for a specific subset: nitrobenzoyl piperazine salts.

Our focus is to move beyond a simple recitation of data. As scientists, we understand that the true value lies in the causality—the "why" behind the observations. Why does one salt crystallize in a particular space group? How do subtle changes in a counter-ion influence the entire crystal packing? And how can we leverage this knowledge for rational drug design and robust quality control? This guide will explore these questions, integrating experimental data with the underlying principles of crystallography and pharmaceutical science.

The Crucial Role of Solid-State Characterization

The journey of a drug from a promising molecule to a stable, effective, and safe medicine is paved with meticulous characterization. For crystalline solids, this journey is dominated by the phenomenon of polymorphism—the ability of a substance to exist in two or more crystal structures.[3][6] These different forms, or polymorphs, can have distinct physical properties, even though they are chemically identical.[3][7]

This has profound implications:

-

Solubility and Bioavailability: One polymorph might be significantly more soluble than another, directly impacting how much of the drug is absorbed by the body.[3]

-

Stability: A metastable polymorph can convert to a more stable, and often less soluble, form over time, compromising the drug's shelf life and efficacy.[3]

-

Manufacturing: Properties like crystal habit (shape) and mechanical strength can vary between polymorphs, affecting processes like filtration, milling, and tableting.

X-ray Diffraction (XRD) is the definitive, non-destructive technique for elucidating the three-dimensional atomic arrangement within a crystal.[1] It serves as an indispensable tool, providing a unique "fingerprint" for each crystalline form and enabling the complete structural elucidation that links molecular conformation to macroscopic properties.[1][8]

Experimental Design: A Methodological Deep Dive

A robust crystallographic analysis is not accidental; it is the result of a carefully planned experimental workflow. Each step is designed to yield high-quality data that is both reproducible and defensible.

Synthesis and Crystal Growth: The Foundation of Analysis

The synthesis of nitrobenzoyl piperazine salts is typically a straightforward acid-base reaction in a suitable solvent. For instance, co-crystallization of N-(4-nitrophenyl)piperazine with benzoic acid or its derivatives from a methanol/ethyl acetate solution has been shown to yield high-quality single crystals.

Causality in Experimental Choice: The selection of the solvent system for crystallization is paramount. The goal is slow, controlled crystal growth, which allows molecules to arrange themselves into a well-ordered lattice. A mixture of solvents, such as methanol (in which the salt is soluble) and ethyl acetate (a less-polar anti-solvent), allows for slow evaporation, gradually increasing the supersaturation and promoting the formation of large, diffraction-quality single crystals. This is a classic and reliable technique for obtaining crystals when rapid precipitation from a single solvent yields only microcrystalline powder.

Key Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction (SC-XRD) for Absolute Structure Determination

-

Crystal Selection & Mounting: A suitable single crystal (typically 0.1-0.3 mm) with well-defined faces and no visible defects is selected under a microscope. It is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A preliminary unit cell is determined from a few initial diffraction images. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam, recording the positions and intensities of thousands of diffraction spots.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to optimize atomic positions, and thermal parameters, and achieve the best possible fit between the observed and calculated diffraction patterns.

-

Validation: The final structure is validated using software like PLATON to check for missed symmetry, unusual bond lengths/angles, and to analyze intermolecular interactions like hydrogen bonds. The final data is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Protocol 2: Powder X-ray Diffraction (PXRD) for Bulk Sample Fingerprinting

-

Sample Preparation: A representative sample of the bulk material (a few milligrams) is gently ground to a fine, uniform powder to minimize preferred orientation effects.[8] Expert Tip: Aggressive grinding can sometimes induce phase transformations or convert crystalline material to an amorphous state, so a light touch with a mortar and pestle is often preferred.[9] The powder is then packed into a sample holder.

-

Data Acquisition: The sample is analyzed using a powder diffractometer. The instrument scans a range of 2θ angles (the angle between the incident and diffracted X-ray beams), recording the intensity of the diffracted X-rays at each angle.

-